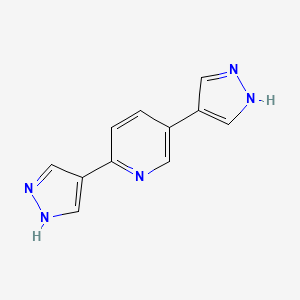

2,5-Di(1H-pyrazol-4-yl)pyridine

Description

Significance of Nitrogen-Donor Heterocyclic Ligands in Contemporary Chemistry

Nitrogen-donor heterocyclic ligands are organic molecules containing nitrogen atoms within a ring structure, which can donate a pair of electrons to a metal ion to form a coordination complex. Their importance in modern chemistry is multifaceted and profound. These ligands are integral to the development of catalysts for a wide array of organic transformations, including hydrogenations, cross-coupling reactions, and polymerizations. tue.nlmdpi.com The electronic properties and steric hindrance of the ligand can be finely tuned by modifying the heterocyclic scaffold, thereby influencing the activity and selectivity of the metal catalyst. researchgate.net

Beyond catalysis, nitrogen-containing heterocycles are fundamental components in the architecture of supramolecular assemblies. nih.gov The directionality and strength of the coordinate bonds they form with metal ions allow for the construction of intricate and functional one-, two-, and three-dimensional structures. nih.gov These supramolecular architectures are at the heart of innovations in areas such as gas storage, molecular sensing, and drug delivery. Furthermore, a vast number of pharmaceuticals and biologically active compounds are based on nitrogen heterocyclic frameworks, highlighting their significance in medicinal chemistry. nih.govglobalresearchonline.net The ability of these ligands to interact with biological targets is often a key determinant of their therapeutic efficacy. nih.gov

The Pivotal Role of Pyrazolyl-Pyridine Frameworks in Functional Materials Science

Within the broad family of nitrogen-donor ligands, the pyrazolyl-pyridine framework holds a special place. These ligands are analogues of the well-studied 2,2'-bipyridine (B1663995) ligands but offer distinct advantages, including greater synthetic accessibility and the potential for the pyrazole (B372694) NH group to be deprotonated, allowing for the formation of anionic ligands. researchgate.net This versatility enables the creation of a diverse range of metal complexes with tunable electronic and photophysical properties. researchgate.net

The combination of a pyridine (B92270) ring and one or more pyrazole units creates a unique electronic environment. The pyrazole rings possess π orbitals similar to pyridyl rings but have higher-lying π* orbitals. researchgate.net This characteristic can be exploited to fine-tune the luminescence and redox properties of the resulting metal complexes, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netrsc.org Moreover, the structural rigidity and chelating ability of pyrazolyl-pyridine ligands make them excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and catalytic properties. nih.gov

Scope and Academic Relevance of 2,5-Di(1H-pyrazol-4-yl)pyridine Research Trajectories

The specific compound this compound has emerged as a particularly interesting ligand within the pyrazolyl-pyridine family. Its structure, featuring two pyrazole rings connected to a central pyridine core at the 2 and 5 positions, offers multiple coordination sites and opportunities for forming extended structures. Research into this compound is following several key trajectories.

One major area of investigation is its coordination chemistry. Scientists are exploring how this compound interacts with various metal ions to form mononuclear and polynuclear complexes. The resulting structures are being characterized to understand the influence of the ligand on the geometry, electronic structure, and reactivity of the metal center.

Another significant research direction is the application of its metal complexes in catalysis. The unique electronic and steric properties imparted by the 2,5-di(pyrazol-4-yl)pyridine ligand are being harnessed to develop novel catalysts for a range of chemical transformations.

Furthermore, the potential of this compound in materials science is being actively explored. Its ability to act as a linker in the formation of coordination polymers and MOFs is of great interest for creating materials with tailored properties for applications such as gas separation, sensing, and luminescence. The study of this compound is therefore highly relevant to the advancement of coordination chemistry, catalysis, and materials science, with the potential to lead to new technologies and a deeper understanding of structure-property relationships at the molecular level.

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis and properties of pyrazole-containing compounds, which are relevant to understanding the potential of this compound.

Synthesis of Pyrazole Derivatives

A variety of synthetic methods for pyrazole derivatives have been reported. These include:

Condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov

1,3-dipolar cycloaddition reactions. nih.gov

Reactions involving α,β-ethylenic ketones. nih.gov

For instance, a green protocol for the synthesis of 1,3,5-substituted pyrazoles has been described using a nano-ZnO catalyst, achieving excellent yields and short reaction times. nih.gov Another approach involves the Vilsmeier-Haack cyclization-formylation of hydrazones to produce 4-formylpyrazoles. encyclopedia.pub These synthetic strategies could potentially be adapted for the synthesis of this compound and its derivatives.

Properties and Applications of Pyrazole-Containing Compounds

Pyrazole derivatives exhibit a wide range of interesting properties and have found applications in various fields.

| Property/Application | Description |

| Coordination Chemistry | Pyrazoles are versatile ligands that can coordinate to metal ions in various modes, leading to the formation of complexes with diverse structures and properties. researchgate.net |

| Pharmacological Activity | Many pyrazole derivatives exhibit biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. globalresearchonline.netnih.gov |

| Photophysical Properties | Pyrazole-containing compounds, particularly their metal complexes, can exhibit interesting photoluminescent properties, making them suitable for applications in OLEDs and sensors. researchgate.netnih.gov |

| Catalysis | Metal complexes of pyrazole-based ligands have been investigated as catalysts for various organic reactions. tue.nl |

Structure

3D Structure

Properties

Molecular Formula |

C11H9N5 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2,5-bis(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C11H9N5/c1-2-11(10-6-15-16-7-10)12-3-8(1)9-4-13-14-5-9/h1-7H,(H,13,14)(H,15,16) |

InChI Key |

AGBCRDFBCBRAJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=CNN=C2)C3=CNN=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Di 1h Pyrazol 4 Yl Pyridine and Its Derivatives

Strategic Pathways for Pyrazolyl-Pyridine Scaffold Construction

The synthesis of the pyrazolyl-pyridine framework can be approached through several strategic routes, each with its own advantages in terms of efficiency and substrate scope.

Multi-Step Synthesis from Precursor Molecules

Traditional multi-step syntheses remain a fundamental approach for constructing the 2,5-di(1H-pyrazol-4-yl)pyridine core. These methods often involve the sequential formation of the pyridine (B92270) and pyrazole (B372694) rings from acyclic or simpler heterocyclic precursors.

A common strategy involves the initial synthesis of a substituted pyridine, which is then elaborated to introduce the pyrazolyl moieties. For instance, a di-substituted pyridine can be prepared and subsequently modified to create the necessary functionalities for pyrazole ring formation. This often entails the condensation of a pyridine derivative with a hydrazine-containing compound. For example, the reaction of a diketone with hydrazine (B178648) hydrate (B1144303) is a well-established method for forming pyrazole rings. nih.gov

Another multi-step approach begins with the synthesis of a pyrazole derivative, which is then coupled to a pyridine precursor. This can be achieved through various coupling reactions, which will be discussed in more detail in the section on palladium-catalyzed strategies. The synthesis of pyrazole precursors themselves can be accomplished through methods like the reaction of β-aminoenones with acetylhydrazine or the cyclization of hydrazone 1,4-dianions with diethyl oxalate. tandfonline.com

One-Pot Reaction Protocols for Enhanced Efficiency

To improve upon the limitations of multi-step syntheses, one-pot reaction protocols have been developed to construct the pyrazolyl-pyridine scaffold with greater efficiency. These methods combine multiple reaction steps into a single synthetic operation, avoiding the isolation of intermediates and thereby saving time, reagents, and solvents.

One such approach involves the condensation of readily available starting materials in a single reaction vessel. For example, a one-pot synthesis of substituted pyrazoles can be achieved through the condensation of ketones, aldehydes, and hydrazine monohydrochloride. organic-chemistry.org This methodology can be adapted to incorporate pyridine-containing starting materials to directly form the desired pyrazolyl-pyridine structure.

Another efficient one-pot method for synthesizing pyrazole derivatives involves the reaction of 1,3-diketones with hydrazine hydrate in a suitable solvent like ethanol, often with heating to drive the reaction to completion. nih.gov By starting with a pyridine-based 1,3-diketone, this method can be directly applied to the synthesis of pyrazolyl-pyridines.

The development of one-pot syntheses represents a significant advancement in the preparation of complex heterocyclic compounds like this compound, offering a more streamlined and environmentally friendly approach. organic-chemistry.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Strategies in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the synthesis of complex organic molecules, including this compound and its derivatives. These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful method for constructing the target scaffold.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. In the context of this compound synthesis, this can involve the coupling of a di-halogenated pyridine with a pyrazolylboronic acid or ester, or vice versa. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. beilstein-journals.org The choice of ligands on the palladium catalyst can be crucial for achieving high selectivity and yields, especially when dealing with di-halogenated pyridines where site-selectivity can be an issue. nih.gov

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another valuable palladium-catalyzed method. This reaction can be used to introduce alkynyl-substituted pyrazoles onto a pyridine core, which can then be further functionalized. The typical conditions for a Sonogashira coupling involve a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. beilstein-journals.orgbeilstein-journals.org

Other palladium-catalyzed reactions, such as the Heck and Negishi couplings, can also be employed in the synthesis of pyrazolyl-pyridines, offering alternative routes and accommodating a wider range of functional groups. nih.gov The versatility and functional group tolerance of these cross-coupling reactions make them highly attractive for the synthesis of complex and highly functionalized this compound derivatives.

Advanced Functionalization Approaches for Tailored Ligand Properties

Once the core this compound scaffold is constructed, further functionalization is often necessary to tailor the ligand's electronic and steric properties for specific applications in areas such as coordination chemistry and materials science. neu.edu

Functionalization can be achieved at various positions on both the pyridine and pyrazole rings. For instance, the pyrazole NH group can be readily alkylated or arylated to introduce a wide range of substituents. researchgate.net This modification can significantly influence the coordination properties of the ligand and the photophysical properties of its metal complexes.

Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds. nih.gov This approach allows for the introduction of functional groups directly onto the C-H bonds of the pyridine or pyrazole rings, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been successfully used for the arylation and heteroarylation of pyrazole rings. nih.gov

Furthermore, the substituents on the pyrazole rings can be modified using various organic transformations. For example, if the pyrazole rings bear halo-substituents, these can be further elaborated using cross-coupling reactions to introduce additional aryl, alkyl, or other functional groups. This modular approach allows for the systematic tuning of the ligand's properties.

The ability to introduce a diverse array of functional groups onto the this compound scaffold is crucial for the design of ligands with specific electronic and steric characteristics, ultimately enabling the development of metal complexes with desired catalytic, photophysical, or magnetic properties. nih.gov

Coordination Chemistry of 2,5 Di 1h Pyrazol 4 Yl Pyridine

Ligand Design Principles and Denticity in Metal Complexation

The design of a ligand is paramount in dictating the structure and, consequently, the properties of the resulting metal complex. For 2,5-Di(1H-pyrazol-4-yl)pyridine, the key design elements are the arrangement of its nitrogen donor atoms. The central pyridine (B92270) ring and the two flanking pyrazole (B372694) rings offer multiple potential coordination sites.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. Based on its structure, this compound can exhibit variable denticity. It can act as a:

Bidentate ligand: Coordinating through the pyridine nitrogen and one of the pyrazole nitrogens.

Tridentate ligand: Utilizing the pyridine nitrogen and one nitrogen from each of the two pyrazole rings. This is a common coordination mode for similar 2,6-disubstituted pyridine ligands. nih.govnih.gov

Bridging ligand: Where the pyrazole groups, particularly after deprotonation, can bridge two or more metal centers, leading to the formation of polynuclear structures. nih.gov

The proton on the pyrazole nitrogen (the N-H group) is a crucial feature. Its acidity allows for deprotonation, turning the neutral ligand into an anionic one. This not only affects the charge of the resulting complex but also enhances the bridging capability of the pyrazole ring. nih.gov The ability to function as either a neutral or anionic ligand adds another layer of versatility to its coordination behavior.

Formation of Mononuclear and Polynuclear Metal Complexes

The interaction of this compound with various metal ions is expected to yield a rich variety of both mononuclear and polynuclear complexes, a characteristic well-documented for its isomers. acs.orgdoaj.org

Exploration of Diverse Coordination Modes with Transition Metals

The coordination of this compound with transition metals is anticipated to be highly diverse. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction stoichiometry, and the presence of other coordinating or non-coordinating species.

Expected coordination modes include:

Chelating Bidentate (N,N'): The ligand can form a stable five- or six-membered chelate ring by coordinating through the pyridine nitrogen and a nitrogen from one of the pyrazole rings.

Chelating Tridentate (N,N',N''): In what is likely its most stable coordination mode, the ligand can act as a pincer-type ligand, binding a single metal center with the central pyridine nitrogen and one nitrogen from each pyrazole ring. This is a well-established mode for 2,6-di(pyrazolyl)pyridines. nih.govacs.org

Bridging Bidentate: Following deprotonation, the pyrazolate ring can bridge two metal centers. With two such groups, the ligand can facilitate the formation of one-dimensional, two-dimensional, or even three-dimensional coordination polymers. nih.govacs.org

Monodentate: While less common for polydentate ligands, coordination through a single nitrogen atom, most likely the pyridine nitrogen, is possible, especially in the presence of competing ligands. nih.gov

The table below summarizes some observed coordination modes in related pyrazolyl-pyridine complexes, which can be extrapolated to this compound.

| Ligand Type | Metal Ion | Observed Coordination Mode | Resulting Complex Type | Reference(s) |

| 2,6-di(pyrazol-3-yl)pyridine derivatives | Fe(II) | Tridentate | Mononuclear | chemicalbook.com |

| 2,6-di(pyrazol-1-yl)pyridine derivatives | Fe(II) | Tridentate | Mononuclear | |

| 2-(1H-pyrazol-3-yl)pyridine | Cu(I) | Bidentate | Mononuclear | doaj.org |

| Deprotonated pyrazole derivatives | Various | Bridging | Polynuclear | acs.org |

Stoichiometric Considerations in Complex Formation and Structural Integrity

The stoichiometry of the metal-to-ligand ratio is a critical factor in determining the final structure of the complex.

A 1:1 metal-to-ligand ratio might favor the formation of either mononuclear complexes where other ligands complete the coordination sphere of the metal, or it could lead to the formation of coordination polymers if the ligand adopts a bridging mode.

A 1:2 metal-to-ligand ratio is likely to result in the formation of mononuclear complexes where two ligands coordinate to a single metal center, often in a pseudo-octahedral geometry.

Other ratios can lead to more complex polynuclear structures, including clusters and cages.

The structural integrity of the resulting complexes is generally high due to the chelate effect, where the formation of stable five- or six-membered rings with the metal ion enhances the thermodynamic stability of the complex. The rigidity of the pyridine and pyrazole rings also contributes to the pre-organization of the ligand for metal binding, further stabilizing the resulting complexes.

The Impact of Ligand Modification on Metal Coordination Environments

The coordination environment around the metal ion can be finely tuned by modifying the structure of the this compound ligand. Introducing substituents on either the pyridine or the pyrazole rings can have significant steric and electronic effects.

Steric Effects: Bulky substituents on the pyrazole rings can hinder the approach of other ligands or influence the coordination geometry around the metal ion. For instance, large groups at the 3- and 5-positions of the pyrazole rings can prevent the formation of polymeric structures and favor the isolation of discrete mononuclear or small oligomeric species. acs.org

Electronic Effects: Electron-donating or electron-withdrawing groups on the ligand framework can alter the electron density on the nitrogen donor atoms. This, in turn, affects the strength of the metal-ligand bond and can influence the redox properties and photophysical characteristics of the resulting complex.

Introduction of Functional Groups: Appending functional groups to the ligand can introduce new properties or facilitate the construction of more complex architectures. For example, adding carboxylate or other coordinating groups can provide additional binding sites for creating heterometallic or higher-dimensional structures.

The table below provides examples of how ligand modification in related systems impacts the coordination environment.

| Ligand Modification | Effect on Coordination | Reference(s) |

| Bulky substituents on pyrazole rings | Favors formation of mononuclear complexes | acs.org |

| Amino or amide groups on pyrazole rings | Introduces hydrogen bonding capabilities, influencing crystal packing | chemicalbook.com |

| Phenyl substituents on pyrazole rings | Can lead to π-stacking interactions in the solid state | nih.gov |

| Alkyl or alkyldisulfanyl groups on the pyridine ring | Can influence spin-crossover properties in iron(II) complexes |

Supramolecular Architectures and Advanced Materials Incorporating 2,5 Di 1h Pyrazol 4 Yl Pyridine

Construction of Metal-Organic Frameworks (MOFs) Utilizing 2,5-Di(1H-pyrazol-4-yl)pyridine Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org The use of pyrazole-based ligands is particularly advantageous for creating robust MOFs due to the strength of the metal-pyrazolate bond. acs.org The this compound ligand is a promising candidate for MOF synthesis, offering a combination of rigidity and multiple, distinct coordination points (the pyridine (B92270) nitrogen and the two pyrazole (B372694) units). digitellinc.comresearchgate.net Reaction of such polytopic pyrazole-based ligands with transition metal salts can yield stable, three-dimensional crystalline materials. digitellinc.com For instance, pyrazolate-based MOFs like PCN-300, which is built from a porphyrinic ligand containing four pyrazol-4-yl groups, demonstrate exceptional stability and permanent porosity. acs.org The incorporation of the this compound linker is expected to produce MOFs with unique topologies and functional pores, suitable for applications in gas separation, sensing, and heterogeneous catalysis. digitellinc.com

The development of mixed-ligand MOFs, which incorporate two or more different organic linkers, is an effective strategy for creating materials with fascinating properties arising from the synergy between the ligands. d-nb.info The this compound linker could be combined with other ligands, such as dicarboxylates, to generate novel frameworks with tunable characteristics. d-nb.inforsc.org

| MOF Name | Metal Ion/Cluster | Primary Ligand(s) | BET Surface Area (m²/g) | Key Feature | Reference |

|---|---|---|---|---|---|

| PCN-300 | Cu(II) | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin | 788 | Ultrastable pyrazolate MOF, catalytic activity | acs.org |

| AsCM-303 | Zn(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | N/A | Unusual pinwheel-shaped pores | digitellinc.com |

| [Mn3(bdc)3(H2pdm)2]n | Mn(II) | Pyridine-2,6-dimethanol & Benzene-1,4-dicarboxylic acid | N/A | 3D framework with primitive cubic (pcu) topology | d-nb.info |

| Cd-MOF (Compound 1) | Cd(II) | 5-(imidazol-1-yl)-N'-(pyridin-4-ylmethylene)nicotinohydrazide | 266.54 | 3D porous framework with CO2 adsorption | nih.gov |

The rational design of MOFs with high stability and specific porosity is a central goal in materials chemistry. The selection of the organic linker is a critical factor that dictates the final properties of the framework. ccspublishing.org.cnnih.gov

Porosity: Tailoring the porosity of MOFs involves controlling the size, shape, and chemical environment of the pores. nih.gov The most direct method for tuning pore size is by adjusting the length of the organic linker; longer linkers generally lead to larger pores. nih.gov Another effective strategy is the mixed-linker approach, where linkers of different lengths or geometries are used to create more complex and often larger pore structures. rsc.org For a linker like this compound, porosity could be systematically tuned by introducing functional groups onto the pyridine or pyrazole rings. Such functionalization can alter the linker's steric profile and introduce specific interaction sites within the pores, thereby controlling guest molecule adsorption. nih.govnih.gov For example, adding bulky functional groups can prevent the formation of highly dense, interpenetrated frameworks, leading to more open and accessible porous structures. berkeley.edu

Non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, are fundamental to the self-assembly process and the structural integrity of MOFs. nih.govsemanticscholar.org For ligands containing pyrazole moieties, N-H···N hydrogen bonds are a particularly powerful and directional tool for guiding the assembly of supramolecular architectures. nih.govsemanticscholar.org

The this compound ligand possesses two N-H donor groups on its pyrazole rings and multiple nitrogen acceptor atoms (one on the pyridine, two imine-like nitrogens on the pyrazoles). This arrangement is ideal for the formation of extensive and robust hydrogen-bonding networks. nih.govnih.gov These interactions can occur between adjacent ligands, helping to reinforce the framework built by metal-coordination bonds. semanticscholar.org The hydrogen bonds formed by NH-pyrazoles can be formally classified as Resonance-Assisted Hydrogen Bonds (RAHB), occurring through the ·N=C-C=C-NH· fragment within the pyrazole ring, which further stabilizes the interaction. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and pyrazole rings of adjacent ligands contribute significantly to the enthalpic stabilization of the final structure. semanticscholar.org The interplay between metal-ligand coordination, directional hydrogen bonding, and π-π stacking allows for a high degree of control over the self-assembly process, enabling the construction of MOFs with specific topologies and properties. nih.govsemanticscholar.org The presence of these varied non-covalent forces is crucial for creating stable, porous materials from the ground up.

Self-Assembly into Extended Coordination Polymers and Discrete Metallocages

Beyond infinite MOFs, this compound and its derivatives are excellent candidates for the self-assembly of other supramolecular structures, such as extended coordination polymers (CPs) and discrete metallocages. The final architecture is highly dependent on the coordination preferences of the metal ion, the ligand's geometry, and the reaction conditions. rsc.org

Coordination Polymers: CPs are formed by the linking of metal centers by organic ligands to create 1D, 2D, or 3D networks. The flexible or bent nature of many pyrazolyl-pyridine ligands can lead to the formation of diverse topologies, including helical chains and layered networks. researchgate.netpreprints.org For instance, the hydroxyl groups in the related linker pyrazine-2,5-diyldimethanol were shown to extend 1D coordination polymer chains into non-covalent 3D networks through hydrogen bonding. preprints.org Similarly, the N-H groups of this compound can direct the formation of higher-dimensional supramolecular networks from simpler CP chains.

Discrete Metallocages: The programmable self-assembly of discrete, cage-like metal-organic structures is achievable by carefully controlling the directionality of the ligand and the coordination geometry of the metal. Research on the simpler ligand 4-(1H-pyrazolyl-4-yl)pyridine demonstrates a key principle applicable to this process. rsc.org In reactions with palladium(II) or platinum(II) complexes, the pyrazolyl end of the ligand reacts preferentially to form dimetallic "corners." rsc.org These corners, which now present two pyridine donors, can then be linked by other metal moieties to form well-defined metallomacrocycles. rsc.org By applying this principle of differential reactivity to the this compound ligand, which has two pyrazolyl ends and one central pyridine, one could envision the programmed assembly of complex, discrete metallocages with specific shapes and cavity sizes.

| Ligand | Metal Ion | Resulting Structure Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4-(1H-Pyrazolyl-4-yl)pyridine | Pd(II), Pt(II) | Metallomacrocycle | Programmable assembly via dimetallic corners | rsc.org |

| 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine | Zn(II) | Coordination Polymer | Formation of multi-functional materials with catalytic properties | rsc.org |

| Pyrazine-2,5-diyldimethanol | Cu(II) | 1D Coordination Polymer | Extension to 3D network via hydrogen bonds | preprints.org |

Surface-Mediated Self-Assembly: Monolayers and Nanostructure Formation

The assembly of molecules on solid surfaces opens pathways to creating functional interfaces, sensors, and nanoscale electronic devices. Ligands like this compound can be adapted for surface-mediated self-assembly, typically by introducing a functional group, such as a thiol (-SH), that can form a strong bond with a specific surface, like gold (Au).

Studies on the related isomer, 2,6-bis(pyrazol-1-yl)pyridine (bpp), functionalized with a thiol anchor (bpp-SH), have demonstrated the formation of highly ordered self-assembled monolayers (SAMs) on Au(111) surfaces. acs.org Using techniques like Scanning Tunneling Microscopy (STM) and X-ray photoelectron spectroscopy (XPS), researchers found that these molecules form a well-defined rectangular (5 × √3) unit cell on the gold substrate. acs.org Within this monolayer, the bpp "headgroups" were observed to be significantly tilted and arranged in a way that promotes π-stacking between adjacent molecules, contributing to the stability and order of the assembly. acs.org

Based on these findings, it is highly probable that a thiol-derivatized version of this compound could also form stable and ordered SAMs. The different geometry of the 2,5-isomer compared to the 2,6-isomer would likely lead to a different packing arrangement and molecular tilt on the surface, offering a way to tune the surface properties. Such monolayers could then be used as a template for the subsequent coordination of metal ions, allowing for the bottom-up construction of complex, surface-bound nanostructures and functional thin films.

Electronic, Optical, and Magnetic Phenomena in 2,5 Di 1h Pyrazol 4 Yl Pyridine Complexes

Spin Crossover (SCO) Phenomena and its Deliberate Modulation

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation. rsc.org Iron(II) complexes are particularly well-known for exhibiting SCO behavior. rsc.orgnih.gov

Complexes of iron(II) with ligands from the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, which are structurally related to dpp, have been a focus of SCO research. nih.gov The weaker ligand field imposed by pyrazole (B372694) donors compared to pyridine (B92270) donors tends to shift iron complexes towards higher-spin states. nih.gov This highlights how subtle changes in the donor set can predictably tune both the spin state and redox behavior. nih.gov

For instance, the complex Fe(bpp)₂₂ exhibits a thermal SCO near 180 K with a hysteresis of about 16 K. nih.gov Another example, [FeL₂]X₂ (where L = 2,6-di{4-fluoropyrazol-1-yl}pyridine), shows abrupt spin transitions with narrow thermal hysteresis at 164 K (for X⁻ = BF₄⁻) and 148 K (for X⁻ = ClO₄⁻). acs.org The transition in the perchlorate (B79767) salt is notable for its efficient thermally induced excited spin-state trapping (TIESST) below approximately 120 K. acs.org

Supramolecular iron(II) complexes featuring functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligands have also been investigated for their SCO characteristics. For example, a complex with 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine showed a gradual spin-state switching with a transition temperature (T₁/₂) of 254 K. acs.org

The tunability of spin transitions in SCO complexes is highly dependent on the design of the ligand. Modifications to the ligand structure can influence the ligand field strength, intermolecular interactions, and ultimately the temperature and nature of the spin transition.

Systematic comparisons of ligands have shown that replacing pyridine donors with pyrazoles in tridentate frameworks results in a weaker ligand field, which favors higher-spin states in the resulting iron complexes. nih.gov This demonstrates that even small alterations to the donor atoms can be a powerful tool for tuning the spin state.

Furthermore, the introduction of substituents on the pyrazole or pyridine rings can modulate the electronic and steric properties of the ligand, thereby influencing the SCO behavior. For example, in a series of dinuclear iron(II) complexes bridged by bipyridine-based ligands, the nature of the bridging ligand was found to affect the completeness and gradualness of the spin transition. rsc.org Steric hindrance between the molecules can limit intermolecular interactions like π-π stacking, leading to more gradual transitions. rsc.org

The synthesis of various derivatives of 2,6-di(1H-pyrazol-3-yl)pyridine with different substituents has been reported, highlighting the versatility of this ligand system for creating iron(II) complexes with tailored SCO properties. whiterose.ac.ukrsc.org These studies have shown that intermolecular hydrogen bonding between the complex cations and anions or solvent molecules can play a crucial role in the resulting crystal packing and, consequently, the SCO characteristics. rsc.org

SCO systems can be designed to respond to various external stimuli beyond temperature. The incorporation of functional groups capable of interacting with guest molecules or undergoing redox changes can lead to switchable materials.

The protic nature of the N-H groups in pyrazole-containing ligands offers opportunities for host-guest chemistry. Hydrogen bonding interactions with solvent molecules or counter-anions can significantly impact the spin-crossover properties of the complexes. nih.gov For example, the spin state of iron(II) complexes with 2,6-di(1H-pyrazol-3-yl)pyridine derivatives can be influenced by intermolecular hydrogen bonding. rsc.org

Redox-active ligands can also be employed to trigger spin state changes. The pyrazole-pyridine framework is known to be a component of ligands used in redox-active transition metal complexes. researchgate.net While direct redox-triggered SCO in 2,5-di(1H-pyrazol-4-yl)pyridine complexes is an area of ongoing research, the principle has been demonstrated in related systems.

Photophysical Properties and Luminescence Characteristics

Complexes of this compound and its isomers exhibit interesting photophysical properties, including luminescence that can be modulated. These properties are often governed by charge transfer transitions.

Studies on pyridine-pyrazolate based boron(III) diaryl complexes have shown that these systems can exhibit large Stokes shifts due to intermolecular charge transfer (ICT) from the electron-rich pyrazolate to the electron-deficient boron center. mq.edu.auresearchgate.netnih.gov Some of these complexes display dual emission, which can be quenched by hydrogen bonding, suggesting potential for sensing applications. mq.edu.auresearchgate.netnih.gov

Heteroleptic copper(I) complexes with pyrazole-substituted 2,2′-bipyridine ligands have been shown to be effective turn-on emission sensors for halide ions. rsc.org The interaction involves hydrogen bonding between the halide and the acidic N-H of the pyrazole group. rsc.org

The electronic absorption spectra of complexes containing pyridine and pyrazole moieties often feature transitions with significant charge-transfer character. These can include ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and intraligand transitions.

In some platinum(II) terpyridyl acetylide complexes, the lowest-energy absorption can be assigned to a ligand-to-ligand charge-transfer (LLCT) transition from the acetylide to the terpyridyl ligand, or an intraligand charge-transfer (ILCT) transition within the terpyridyl ligand itself. nih.gov Protonation of the ligand can switch the lowest-energy excited state to an MLCT state. nih.gov

Visible light can induce LMCT between pyridine and a TiO₂ surface, leading to the formation of a pyridine radical cation. rsc.org In ruthenium(II) bis(2,2'-bipyridine) complexes of 2,5-di(pyridin-2-yl)pyrazine, the lowest lying excited state is a ³MLCT state based on the 2,5-dpp ligand. rsc.org

The photophysical properties of pyridine-pyrazolate boron complexes are influenced by ICT from the electron-dense pyrazolate (donor) to the electron-deficient boron center (acceptor). mq.edu.auresearchgate.netnih.gov

The luminescence of complexes containing the this compound framework can often be switched reversibly. This switching can be triggered by various stimuli, including changes in the chemical environment or mechanical force.

One mechanism for luminescent switching involves the interaction with external species. For example, the turn-on emission of copper(I) complexes in the presence of halides is a form of reversible switching, where the luminescence is enhanced through hydrogen bonding interactions. rsc.org

In some platinum(II) complexes, mechanical grinding can induce a significant red shift in the emission, a phenomenon known as mechanochromic luminescence. nih.gov This is often attributed to a change in the solid-state packing, leading to the formation of dimers or aggregates with different emissive states. nih.gov The original crystalline state and its luminescence can often be restored by exposure to organic vapors or by heating. nih.gov

The ability to switch between different excited states (e.g., LLCT, ILCT, and MLCT) in platinum(II) terpyridyl acetylide complexes through pH changes or the addition of metal ions provides another pathway for reversible luminescent switching. nih.gov

Redox-Active Systems and Electrochemical Behavior in this compound Complexes

The pyridine-pyrazole ligand framework is well-suited for the construction of redox-active metal complexes. The electrochemical behavior of these complexes is of interest for applications in areas such as catalysis and molecular electronics.

Pyridine-pyrazole compounds are widely used as ligands for transition metal complexes that are redox-active and exhibit interesting photoelectrochemical properties. researchgate.net The electrochemical properties of copper(II) complexes with functionalized thiosemicarbazones have been studied using cyclic voltammetry, revealing quasi-reversible diffusion-controlled processes for the Cu(II)/Cu(I) redox couple. mdpi.com

In a series of cationic Ir(III) complexes with a fluorinated pyrazolyl-biphenyl carbonitrile ligand, a reversible oxidation process was observed. nih.gov The electron-donating or -withdrawing nature of substituents on the ancillary ligands was found to influence the oxidation potential. nih.gov

The electrochemical behavior of hypervalent bismuth complexes with pyridine-dipyrrolide ligands has also been investigated, with redox waves attributed to the Bi³⁺/Bi²⁺ couple being identified. researchgate.net

Following a comprehensive review of scientific literature, it has been determined that there is currently no available research data specifically detailing the electrochemical characterization or the potential in electrochemical energy storage systems for the compound This compound or its complexes.

Extensive searches were conducted to locate studies pertaining to the following topics:

Potential in Electrochemical Energy Storage Systems

These searches did not yield any specific experimental results, data tables, or detailed research findings for the requested compound. While research exists for isomeric structures and related pyrazole-pyridine derivatives, the strict focus on This compound as per the user's instructions means that discussion of these other compounds would be outside the specified scope.

Therefore, the content for the requested sections cannot be generated at this time due to the absence of published scientific data on the subject.

Advanced Characterization and Computational Studies of 2,5 Di 1h Pyrazol 4 Yl Pyridine Systems

X-ray Crystallography for Comprehensive Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) has been instrumental in revealing the three-dimensional architecture of MOFs constructed from 2,5-di(1H-pyrazol-4-yl)pyridine, often denoted as H2DPP. These studies provide precise information on bond lengths, bond angles, coordination geometries, and network topologies, which are essential for understanding the material's properties.

One notable application of this ligand is in the formation of a cobalt-based framework, designated fcu-1-Co(II). acs.org Solvothermal reaction of the ligand with cobalt(II) salts yields octahedral crystals. acs.org SCXRD analysis confirmed that fcu-1-Co(II) is part of an isostructural family of frameworks with a face-centered cubic (fcu) topology. acs.orgnih.gov In this structure, the cobalt ions coordinate with the nitrogen atoms of the deprotonated pyrazolate moieties. acs.org The fundamental building block is a [Co₈(μ₄–OH)₆(pz)₁₂]²⁻ molecular building block (MBB), which is linked by the this compound ligands to form the extended 3D network. acs.orgnih.gov

Another framework, BUT-56, was synthesized using the deprotonated DPP²⁻ ligand. nih.gov This material was specifically engineered to create a "double-walled" structure, featuring one-dimensional rectangular pores with a width of approximately 8.0 Å and a wall-to-wall distance between the ligands of about 3.8 Å. nih.gov The unique double-walled arrangement is formed by pairs of pyrazolate moieties linking adjacent metal cations into undulating chains, which are then cross-linked by the DPP²⁻ ligands. nih.gov

A key finding from crystallographic studies on the fcu-1-Co(II) system is its ability to undergo a single-crystal-to-single-crystal transformation. The Co(II) centers can be oxidized to Co(III) in the presence of air, upon heating, or by chemical oxidants, leading to a distinct color change while preserving the crystalline integrity of the framework. acs.orgnih.gov This reversible redox activity within a stable, porous solid highlights the potential of these materials for applications in catalysis and sensing. acs.org

| Framework | Formula | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| fcu-1-Co(II) | [Co₈(OH)₆(C₁₁H₇N₅)₆·2H₃O·4H₂O]n | Cubic | Fm-3m | Isostructural with fcu-MOFs; features [Co₈(μ₄–OH)₆(pz)₁₂]²⁻ MBBs; undergoes reversible Co(II)/Co(III) transformation. acs.orgnih.gov |

| BUT-56 | Not specified | Not specified | Not specified | Double-walled framework; rectangular pores (~8.0 Å width); inter-ligand distance of ~3.8 Å. nih.gov |

Advanced Spectroscopic Investigations Beyond Basic Identification

Beyond initial structural confirmation, advanced spectroscopic methods provide deeper insights into the electronic structure, bonding, and dynamic behavior of this compound-based systems, especially during chemical transformations.

In the study of fcu-Co frameworks, in situ spectroscopy was crucial for monitoring the reversible Co(II)–Co(III) redox transformation. acs.org X-ray Photoelectron Spectroscopy (XPS) directly confirmed the partial oxidation of Co(II) to Co(III) upon exposure of the material to air. acs.org This technique provides quantitative information about the elemental composition and oxidation states at the material's surface, confirming that the redox event is not merely a bulk phenomenon.

The oxidation process is also accompanied by a distinct visual change, where the red/orange crystals of the Co(II) phase turn to a yellow/green color characteristic of the Co(III) phase. acs.org This color change is a direct consequence of alterations in the electronic structure of the cobalt centers, which can be monitored using Ultraviolet-Visible (UV-Vis) spectroscopy. The shift in d-d transition energies upon oxidation from Co(II) to Co(III) alters the absorption profile of the material in the visible range.

While detailed reports on the specific spectroscopic data for the isolated this compound ligand are not extensively available in the surveyed literature, the analysis of the complex systems it forms demonstrates the power of spectroscopy in understanding solid-state reactivity.

NMR spectroscopy is a fundamental tool for confirming the structure of organic ligands like this compound in solution. For the parent ligand, ¹H and ¹³C NMR would provide a characteristic fingerprint based on the chemical shifts and coupling constants of the pyridine (B92270) and pyrazole (B372694) ring protons and carbons. However, specific NMR data for the free ligand were not available in the reviewed sources.

As mentioned, UV-Vis spectroscopy is a key technique for observing changes in the electronic environment of metal centers within frameworks. For the fcu-1-Co system, the change in color from red/orange to yellow/green upon oxidation is a clear indicator of a shift in the electronic absorption bands, corresponding to the change from a Co(II) to a Co(III) electronic configuration. acs.org

FTIR spectroscopy is typically used to identify the characteristic vibrational modes of functional groups in a molecule. For this compound, one would expect to observe characteristic peaks for C=C and C=N stretching within the aromatic rings, as well as N-H stretching from the pyrazole groups. Upon coordination to a metal center, shifts in the vibrational frequencies of the pyridine and pyrazolate rings can provide evidence of metal-ligand bond formation.

EPR spectroscopy is a highly sensitive technique for studying systems with unpaired electrons. It would be particularly useful for characterizing the high-spin Co(II) state (a d⁷ ion) in the fcu-1-Co(II) framework. The resulting EPR spectrum would provide information about the g-values and hyperfine coupling constants, offering detailed insight into the electronic ground state and the symmetry of the coordination environment around the cobalt ion. Upon oxidation to the Co(III) state (a d⁶ ion), which is typically low-spin and diamagnetic in an octahedral environment, the EPR signal would disappear, providing a clear method to monitor the redox transformation.

Computational Chemistry and Theoretical Modeling Approaches

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for understanding the geometric and electronic properties of ligands and their metal complexes. While the reviewed literature on this compound-based MOFs is primarily experimental, DFT calculations are widely applied to analogous pyrazolyl-pyridine systems to gain deeper understanding.

For a ligand like this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable conformation of the molecule, including bond lengths, bond angles, and the dihedral angles between the pyridine and pyrazole rings.

Analyze Electronic Structure: Determine the distribution of electron density and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's electronic transition energies and reactivity.

Simulate Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FTIR), NMR chemical shifts, and electronic absorption spectra (UV-Vis), which can be compared with experimental data to validate structural assignments.

Model Metal Complexes: When coordinated to a metal, DFT can be used to model the geometry of the resulting complex, calculate metal-ligand bond energies, and describe the nature of the frontier orbitals, which is crucial for understanding charge transfer processes and predicting photophysical or catalytic behavior.

By applying these theoretical approaches, researchers can rationalize observed properties, such as the specific coordination preferences of the ligand and the electronic changes that occur during redox events within a framework, thereby guiding the design of new materials with targeted functionalities.

Density Functional Theory (DFT) for Electronic Structure and Property Prediction

There is a notable lack of specific research articles that provide a detailed Density Functional Theory (DFT) analysis of the electronic structure and properties of the isolated this compound molecule.

However, DFT calculations have been utilized to understand the properties of metal-organic frameworks that incorporate this compound as a linker. For instance, in the context of the BUT-56 framework, DFT was employed to calculate the pore size distribution. nih.gov Additionally, DFT calculations have been instrumental in understanding the interactions within these frameworks, such as the C–H···X interactions that facilitate the binding of benzene in similar MOF structures. nih.gov These studies, while valuable, focus on the properties of the extended framework rather than the intrinsic electronic properties of the this compound ligand itself.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Natural Bond Orbital)

Detailed analyses of the non-covalent interactions for crystalline this compound using techniques such as Hirshfeld surface analysis or Natural Bond Orbital (NBO) analysis have not been specifically reported. Such studies are crucial for understanding the intermolecular forces that govern the crystal packing of the molecule.

While the broader MOF structures containing the this compound linker, such as fcu-L-Co(II), are known to be stabilized by various interactions, including hydrogen bonding with adsorbed water molecules, a specific breakdown of the non-covalent interactions for the ligand itself is not provided. acs.org

Molecular Dynamics Simulations and Prediction of Dynamic Behavior

There are no available studies that report on molecular dynamics (MD) simulations performed specifically on this compound to predict its dynamic behavior. MD simulations would provide valuable insights into the conformational flexibility, vibrational modes, and interactions with solvent molecules over time. The application of this compound as a linker in rigid MOF structures suggests that its conformational dynamics are likely constrained within these frameworks. acs.orgnih.gov However, a computational investigation into the dynamic properties of the free ligand has not been found in the current body of scientific literature.

Emerging Applications and Future Research Trajectories of 2,5 Di 1h Pyrazol 4 Yl Pyridine

Catalytic Applications in Controlled Chemical Transformations

The unique structural framework of 2,5-di(1H-pyrazol-4-yl)pyridine and its derivatives has positioned them as versatile ligands in the field of catalysis. The presence of multiple nitrogen donor atoms allows for the formation of stable complexes with a variety of transition metals, which can then act as catalysts in a range of chemical transformations. These metal complexes have shown promise in facilitating controlled and selective chemical reactions.

One of the key areas where pyrazolyl-based ligands have been investigated is in olefin transformations. Metal complexes incorporating these ligands can be tailored to influence the electronic and steric environment around the metal center, thereby controlling the catalytic activity and selectivity of reactions such as olefin polymerization and oxidation. The ability to modify the pyrazole (B372694) and pyridine (B92270) rings allows for fine-tuning of the ligand's properties to achieve desired catalytic outcomes.

Furthermore, derivatives of pyrazole-containing pyridines have been explored in dual photoredox and cobalt catalysis systems for reactions like remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates. This methodology enables the formation of carbon-halogen bonds with high regioselectivity, a transformation that is valuable in the synthesis of complex organic molecules. The catalytic cycle often involves a cobalt-hydride species and a photoredox catalyst, where the ligand plays a crucial role in stabilizing the metal center and facilitating the key reaction steps.

The development of tridentate ligands based on the 2,6-di(pyrazol-1-yl)pyridine scaffold has also been a significant area of research. These ligands can coordinate to a metal center in a pincer-like fashion, providing a stable and well-defined coordination environment. This has led to their use in a variety of catalytic applications, including redox reactions and the formation of complexes with interesting magnetic properties.

Chemo- and Specialized Sensing Applications

The inherent chemical properties of this compound and its analogues make them suitable candidates for the development of chemosensors and other specialized sensing materials. Their ability to interact with specific molecules and ions, coupled with their potential for integration into larger functional systems, opens up avenues for a variety of sensing applications.

Molecular and Ion Recognition Systems

The nitrogen atoms within the pyrazole and pyridine rings of these compounds can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. This makes them effective building blocks for creating molecular and ion recognition systems. By modifying the substituents on the pyridine and pyrazole rings, it is possible to create specific binding pockets that are selective for certain analytes.

For instance, the introduction of carboxylic acid groups onto the 2,6-di(pyrazol-1-yl)pyridine framework provides a means to anchor these ligands to surfaces, such as titanium dioxide (TiO2), for applications in dye-sensitized solar cells. This demonstrates the potential for these molecules to be integrated into devices where molecular recognition at an interface is critical. The ability to form stable complexes with metal ions also suggests their potential use in the detection of specific metal cations.

Development of Radiation Detection Materials

While direct research on this compound for radiation detection is not extensively documented in the provided results, the broader class of pyrazole-containing heterocyclic compounds has shown relevance in related fields. For example, radiofluorinated pyrazol-4-yl-pyridine derivatives have been synthesized and evaluated for imaging the muscarinic acetylcholine (B1216132) receptor M4, indicating their utility in applications involving radioactive isotopes. This suggests that with appropriate functionalization, pyrazole-pyridine scaffolds could potentially be developed into materials for radiation detection. The synthesis of such compounds often involves multi-step processes to introduce the desired functionalities and radiolabels.

Integration into Multifunctional Devices and Smart Materials

The adaptability of the this compound structure allows for its incorporation into more complex molecular architectures, leading to the development of multifunctional devices and smart materials. These materials can exhibit a range of interesting properties, including luminescence and spin crossover (SCO) behavior, which are highly dependent on the molecular structure and the coordinated metal ion.

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family, a close structural relative, has been extensively studied for its versatile coordination abilities and the influence of modifications at the 4-position of the pyridine ring on the magnetic, optical, and electronic properties of its metal complexes. These properties are key for applications such as single-ion and single-molecule magnets (SIMs and SMMs) and luminescent materials.

The synthesis of tridentate ligands from starting materials like citrazinic acid allows for the creation of building blocks with carboxylic acid groups, which are useful for anchoring the molecules to surfaces in devices like dye-sensitized solar cells (DSCs). This highlights the potential to integrate these compounds into functional devices where their photo-electronic properties can be harnessed. The HOMO-LUMO energy levels of ruthenium(II) complexes with these ligands can be tuned to facilitate efficient electron injection into materials like TiO2.

Current Challenges and Prospective Opportunities in this compound Research

Research into this compound and its derivatives is an active and evolving field, with several challenges and numerous opportunities for future exploration.

Current Challenges:

Synthesis: While various synthetic routes to pyrazole-pyridine compounds exist, achieving high yields and regioselectivity can be challenging, especially for more complex derivatives. The synthesis of unsymmetrical derivatives often leads to mixtures of regioisomers that can be difficult to separate.

Scalability: Some synthetic methods require specific and sometimes harsh reaction conditions, which can be a hurdle for large-scale production. Developing more efficient and scalable syntheses is crucial for the practical application of these compounds.

Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure and the resulting catalytic, sensing, and material properties is needed. This will enable the rational design of new compounds with tailored functionalities.

Prospective Opportunities:

Catalysis: There is significant potential to develop new catalysts for a wider range of chemical transformations by exploring different metal complexes and ligand modifications. The use of these ligands in asymmetric catalysis is a particularly promising area.

Sensing: The development of highly selective and sensitive chemosensors for environmental monitoring, medical diagnostics, and industrial process control is a major opportunity. This could involve creating sensor arrays based on a library of different pyrazole-pyridine derivatives.

Smart Materials: The unique electronic and photophysical properties of metal complexes of these ligands can be exploited to create novel smart materials, such as molecular switches, data storage devices, and responsive coatings.

Biomedical Applications: Pyrazole derivatives have shown a wide range of biological activities, including as enzyme inhibitors and anticancer agents. Further investigation into the biomedical applications of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Q & A

Basic: What are the structural characteristics of 2,5-Di(1H-pyrazol-4-yl)pyridine, and how is its conformation determined experimentally?

The compound features a central pyridine ring substituted at the 2- and 5-positions with pyrazole moieties. X-ray crystallography is the primary method for resolving its conformation. For example, bond-length discrepancies (e.g., C=O bonds at 1.21 Å vs. 1.24 Å in related pyridine derivatives) arise from electron-withdrawing effects of nitrogen atoms in the pyridine ring . The pyrazole rings often adopt perpendicular orientations relative to the pyridine plane, as observed in structurally analogous heterocycles .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction (SCXRD): Provides precise bond lengths, angles, and torsional parameters (e.g., refinement with SHELXL software ). For instance, C–H bond lengths are typically fixed at 0.93–0.98 Å during refinement .

- Raman spectroscopy: Used to track ligand coordination in metal-organic frameworks (MOFs). Derivatives like 4-(1H-pyrazol-4-yl)-pyridine serve as Raman reporters in surface-enhanced Raman scattering (SERS) for detecting molecular interactions .

- NMR and IR: Confirm functional groups and electronic environments (e.g., C=O stretches at ~1665 cm⁻¹ in pyridine derivatives) .

Advanced: How does this compound enhance catalytic activity in MOF-supported palladium systems?

The ligand’s sulfonate groups in [Ni(H2BDP-SO3)2] MOFs stabilize palladium nanoparticles (Pd NPs) and Pd²⁺ species, enabling efficient Suzuki-Miyaura coupling. The pyrazolate linker’s strong donor capacity improves MOF stability under reaction conditions, while the sulfonate moiety facilitates Pd immobilization. Methanolic reduction of [PdCl2(CH3CN)2] on this MOF yields Pd²⁺/Pd⁰ nanocomposites with high catalytic turnover .

Advanced: What challenges arise in optimizing MOF stability using this ligand, and how are they addressed?

- Chemical stability: Pyrazolate-based MOFs exhibit superior stability compared to carboxylate-based frameworks due to stronger metal-ligand bonds. However, acidic or high-temperature conditions may degrade sulfonate functionalities .

- Catalyst leaching: Pd NPs may detach during reactions. Strategies include covalent grafting of Pd precursors and post-synthetic reduction to minimize leaching .

Advanced: How do discrepancies in reported catalytic efficiencies for Suzuki couplings arise, and how can they be resolved?

Contradictions often stem from variations in:

- Pd loading: Higher Pd content (e.g., 5 wt%) increases activity but risks aggregation.

- MOF porosity: Smaller pore sizes (<1 nm) limit substrate diffusion, reducing turnover frequency .

- Reaction medium: Protic solvents (e.g., methanol) enhance Pd²⁺ reduction but may destabilize the MOF. Systematic optimization of solvent, temperature, and Pd/MOF ratios is recommended .

Advanced: How can structural modifications of this ligand improve biological activity in drug discovery?

While not directly studied, analogous pyridine-pyrazole hybrids show promise as cyclooxygenase (COX) inhibitors. Key strategies include:

- Substituent addition: Introducing electron-withdrawing groups (e.g., Cl, F) at pyridine positions to modulate electronic effects and binding affinity .

- Hybridization with bioactive fragments: Coupling with thiosemicarbazide or triazole moieties enhances anticancer and antiplatelet activities, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.